molecular formula C22H31ClN2O4 B6061247 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol

3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol

Cat. No. B6061247
M. Wt: 422.9 g/mol
InChI Key: UMPCPHHDONJLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol, also known as JNJ-7925476, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the orexin-1 receptor, which plays a key role in regulating wakefulness and arousal.

Mechanism of Action

3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol is a selective antagonist of the orexin-1 receptor, which is expressed in the brain regions that regulate wakefulness and arousal. When orexin-A binds to the orexin-1 receptor, it activates a signaling pathway that promotes wakefulness and suppresses sleep. 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol blocks this signaling pathway by binding to the orexin-1 receptor and preventing orexin-A from binding.
Biochemical and Physiological Effects:
3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol has been shown to increase sleep time in animal models, suggesting that it may have potential as a treatment for insomnia. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol has also been shown to reduce anxiety-like behaviors in animal models, suggesting that it may have potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol is its selectivity for the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in sleep and wakefulness. However, one limitation of 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol. One direction is to investigate its potential as a treatment for insomnia, drug addiction, and anxiety disorders. Another direction is to study the effects of 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol on other brain regions and neurotransmitter systems, in order to better understand its mechanism of action. Finally, future research could focus on developing more soluble analogs of 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol that could be used in a wider range of experimental settings.

Synthesis Methods

The synthesis of 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with piperidine, followed by reduction with sodium borohydride to produce 2-amino-5-chlorobenzoylpiperidine. This compound is then reacted with acetyl chloride to form 1-acetyl-4-piperidinyl-2-amino-5-chlorobenzoylpiperidine. Finally, this intermediate is reacted with 3-(2-bromo-1-piperidinyl)propanol to produce 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol.

Scientific Research Applications

3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol has been used extensively in scientific research to study the role of the orexin-1 receptor in sleep and wakefulness. It has been shown to block the effects of orexin-A, a neuropeptide that promotes wakefulness, and to increase sleep time in animal models. 3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol has also been used to investigate the role of the orexin system in drug addiction, stress, and anxiety.

properties

IUPAC Name

1-[4-[4-chloro-2-[2-(3-hydroxypropyl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O4/c1-16(27)24-12-9-19(10-13-24)29-21-8-7-17(23)15-20(21)22(28)25-11-3-2-5-18(25)6-4-14-26/h7-8,15,18-19,26H,2-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPCPHHDONJLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-{2-[(1-Acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol

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